molecular formula C15H20BF3O4S B2381987 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester CAS No. 2096341-93-2

2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester

Cat. No. B2381987
CAS RN: 2096341-93-2
M. Wt: 364.19
InChI Key: QDFYYVPYIALXHO-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester is an organoboron compound used extensively in scientific research . It has a CAS Number of 2096341-93-2 and a linear formula of C15H20BF3O4S . The IUPAC name for this compound is 2-{2-(methoxymethoxy)-5-[(trifluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Molecular Structure Analysis

The molecular weight of this compound is 364.19 . Its InChI Code is 1S/C15H20BF3O4S/c1-13(2)14(3,4)23-16(22-13)11-8-10(24-15(17,18)19)6-7-12(11)21-9-20-5/h6-8H,9H2,1-5H3 .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, such as 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester .

Scientific Research Applications

1. Polymer Chemistry

In the field of polymer chemistry, this compound has been used in the synthesis of hyperbranched polythiophene, demonstrating its utility in creating polymers with a high degree of branching. This application is significant for developing materials with unique electrical and optical properties (Segawa, Higashihara, & Ueda, 2013).

2. Organic Synthesis

In organic synthesis, this compound plays a role in the formation of alkene-1,1-diboronic esters from ketones or aldehydes. Its reaction with various functional groups shows its versatility as a synthetic intermediate (Matteson & Tripathy, 1974).

3. Sensor Development

This compound is also used in the development of highly sensitive fluorescent sensors and sensor-doped polymer films for detecting trace amounts of water. The sensors utilize photo-induced electron transfer mechanisms for detection (Miho et al., 2021).

4. Material Science

In material science, its phosphorescent properties in the solid state at room temperature are of particular interest. This finding updates the general notion of phosphorescent organic molecules, showing potential applications in creating new types of light-emitting materials (Shoji et al., 2017).

Mechanism of Action

Future Directions

The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored . Future research could focus on developing efficient methods for the protodeboronation of these compounds .

properties

IUPAC Name

2-[2-(methoxymethoxy)-5-(trifluoromethylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BF3O4S/c1-13(2)14(3,4)23-16(22-13)11-8-10(24-15(17,18)19)6-7-12(11)21-9-20-5/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFYYVPYIALXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)SC(F)(F)F)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BF3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester

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